alpha-Nitro-4'-bromoacetophenone
Description
Historical Context of Substituted Acetophenone (B1666503) Derivatives in Organic Synthesis Research
Substituted acetophenones are a class of aromatic ketones that have long been fundamental components in the field of organic synthesis. wisdomlib.org Historically, these compounds have served as readily available precursors for a wide array of more complex molecules. nih.gov Their utility stems from the reactivity of the ketone functional group and the ability to introduce various substituents onto the aromatic ring, thereby modulating the electronic properties and reactivity of the molecule. acs.org
Research dating back decades highlights the use of acetophenone derivatives in fundamental chemical reactions and the synthesis of important molecular frameworks. acs.orgrsc.org They are recognized as key starting materials for producing compounds such as pyrazole (B372694) derivatives, chalcones, and chromones. wisdomlib.org The global market for acetophenone, valued at over USD 200 million annually, underscores its industrial importance, which is largely driven by its role as a byproduct in processes like the Hock process for phenol (B47542) and acetone (B3395972) production. nih.gov The continuous exploration of substituted acetophenones in academic and industrial research demonstrates their enduring significance as versatile intermediates. nih.govroyalsocietypublishing.org
Significance of alpha-Nitro-4'-bromoacetophenone as a Building Block in Complex Chemical Transformations
This compound, also known as 2-bromo-1-(4-nitrophenyl)ethanone or p-nitrophenacyl bromide, is a prime example of a multi-functionalized building block that is crucial for advanced organic synthesis. nih.govchemspider.com The strategic placement of its functional groups—a bromine atom on the alpha-carbon, a ketone, and a nitro group on the phenyl ring—makes it a highly valuable intermediate. google.comresearchgate.net
The nitro group, in particular, is a versatile functional group in organic synthesis. scispace.com Its strong electron-withdrawing nature activates the molecule for certain reactions, and it can be readily transformed into other functional groups, such as amines, which are prevalent in pharmaceuticals. frontiersin.orgnih.gov This makes nitro compounds indispensable for creating pharmaceutically relevant molecules. frontiersin.orgnih.gov
Consequently, this compound serves as an important intermediate for fine chemicals and pharmaceutical products. researchgate.net For instance, related bromoacetophenones are industrial precursors for drugs like the antibiotic chloramphenicol (B1208) and the osteoporosis medication raloxifene. researchgate.net The compound's structure allows chemists to perform sequential and selective reactions, building complex molecular architectures from a relatively simple and commercially available starting material. google.comacs.org
Structural Framework and Functional Group Analysis for Research Elucidation
The utility of this compound in synthesis is directly linked to its distinct structural features. ontosight.ai The molecule consists of an acetophenone core, which is an ethanone (B97240) group attached to a benzene (B151609) ring. This core is substituted at three key positions:
The Ketone Group (C=O): This group provides a reactive site for nucleophilic addition and condensation reactions.
The Alpha-Bromine (-C(O)CH₂Br): The bromine atom is located on the carbon adjacent to the carbonyl group. This position makes it an excellent leaving group in nucleophilic substitution reactions, allowing for the easy introduction of various other functional groups.
The Para-Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group located at the para position (position 4) of the phenyl ring. google.com This deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution. Its presence also influences the reactivity of the other parts of the molecule.
This specific arrangement of functional groups imparts unique chemical properties that are leveraged in multi-step synthetic pathways. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-1-(4-nitrophenyl)ethanone nih.gov |
| Molecular Formula | C₈H₆BrNO₃ nih.gov |
| Molecular Weight | 244.04 g/mol nih.gov |
| Monoisotopic Mass | 242.95311 Da nih.gov |
| Synonyms | 2-Bromo-4'-nitroacetophenone (B1207750), 4-Nitrophenacyl bromide, p-Nitrophenacyl bromide nih.govchemspider.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6BrNO3 |
|---|---|
Molecular Weight |
244.04 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-nitroethanone |
InChI |
InChI=1S/C8H6BrNO3/c9-7-3-1-6(2-4-7)8(11)5-10(12)13/h1-4H,5H2 |
InChI Key |
DORVJWLHQNPGKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C[N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for Alpha Nitro 4 Bromoacetophenone
Direct Synthesis Approaches to alpha-Nitro-4'-bromoacetophenone
Direct synthesis focuses on introducing the key functional groups—the alpha-bromo and para-nitro substituents—onto a basic acetophenone (B1666503) framework. This is primarily achieved either by the bromination of a pre-existing nitroacetophenone or the nitration of a brominated acetophenone.
Alpha-Bromination Strategies for Nitroacetophenones
The alpha-bromination of 4'-nitroacetophenone (B150658) is a common and direct pathway to the target compound. This transformation involves the selective substitution of a hydrogen atom on the alpha-carbon (the carbon adjacent to the carbonyl group) with a bromine atom. The strong electron-withdrawing nature of the para-nitro group influences the reactivity of the alpha-protons, making them susceptible to abstraction under various reaction conditions. libretexts.org
The classical method for alpha-bromination involves the use of elemental bromine (Br₂) as the brominating agent, typically in the presence of an organic solvent. prepchem.com This reaction proceeds through an acid-catalyzed mechanism where the ketone first tautomerizes to its enol form. libretexts.org The electron-rich enol then attacks the electrophilic bromine, leading to the formation of the α-brominated product and hydrogen bromide (HBr) as a byproduct. libretexts.org
Common solvents for this reaction include glacial acetic acid and chlorobenzene (B131634). prepchem.comgoogle.com For instance, one documented procedure involves dissolving 4'-nitroacetophenone in glacial acetic acid and adding molecular bromine dropwise at a controlled temperature of 20°-25° C. prepchem.com Another method describes the use of chlorobenzene as the solvent, with the bromination carried out at 15-20° C. google.com
| Starting Material | Brominating Agent | Solvent | Temperature | Outcome | Reference |
| 4'-Nitroacetophenone | Bromine (Br₂) | Glacial Acetic Acid | 20-25° C | alpha-Bromo-p-nitroacetophenone | prepchem.com |
| 4'-Nitroacetophenone | Bromine (Br₂) | Chlorobenzene | 15-20° C | a-bromo-4-nitroacetophenone | google.com |
In response to the hazards associated with using molecular bromine, more environmentally benign bromination methods have been developed. These "green" approaches utilize safer, more stable bromine sources and often employ less hazardous solvents.
One such system uses a combination of sodium bromide (NaBr) as the bromine source and potassium persulfate (K₂S₂O₈) as a strong, eco-friendly oxidant. researchgate.net This method has been successfully applied to the synthesis of 2-bromo-4'-nitroacetophenone (B1207750), demonstrating good yields. researchgate.net The reaction is typically performed in a solvent like ethyl acetate (B1210297). researchgate.net Another green alternative involves a bromide/bromate (B103136) couple (e.g., NaBr/NaBrO₃) in an aqueous acidic medium, which provides an efficient and practical alternative to liquid bromine. rsc.org A similar approach detailed in a patent uses sodium bromate (NaBrO₃) and sodium bisulfite (NaHSO₃) in an aqueous solution, achieving a 91% yield of the desired product. google.com
| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |
| 4'-Nitroacetophenone | NaBr, K₂S₂O₈ | Ethyl Acetate | Reflux | Good | researchgate.net |
| p-Nitroacetophenone | Sodium bromate, Sodium bisulfite | Water, Benzene (B151609) | 70° C | 91% | google.com |
Catalytic methods for alpha-bromination offer advantages in terms of reaction efficiency and selectivity. While a wide range of catalysts are used for the alpha-halogenation of ketones, acid catalysis is fundamental to the process. libretexts.org The reaction using molecular bromine is often catalyzed by the HBr byproduct or an added acid.
For brominating agents like N-bromosuccinimide (NBS), which is a solid and easier-to-handle bromine source, a catalyst is often employed. scielo.br p-Toluenesulfonic acid (PTSA) has been shown to be an effective catalyst for the α-monobromination of various carbonyl compounds using NBS, often accelerated by microwave irradiation. researchgate.net This method represents a highly efficient route for synthesizing α-halocarbonyl compounds. researchgate.net The mechanism under acidic conditions involves the protonation of the carbonyl, which facilitates the formation of the enol intermediate, the rate-determining step of the reaction. libretexts.orgnih.gov
Nitration Strategies for Brominated Acetophenones (e.g., 4'-Bromoacetophenone)
An alternative direct route to this compound involves reversing the sequence of functional group introduction. This strategy begins with an acetophenone that is already brominated at the desired alpha-position, followed by nitration of the aromatic ring. However, the more common approach in the literature is the nitration of a commercially available phenyl-brominated acetophenone, such as 4'-bromoacetophenone (B126571), followed by alpha-bromination.
A related synthesis showcases the nitration of 3-bromoacetophenone using a mixture of nitric acid and sulfuric acid at 0°C, which is then warmed to room temperature. acs.org This standard nitrating mixture (H₂SO₄/HNO₃) is effective for introducing a nitro group onto the aromatic ring. The product of this reaction, 3-bromo-4-nitroacetophenone, was obtained in a 64% yield. acs.org This example illustrates the viability of nitrating a bromoacetophenone precursor, a strategy that is applicable to the synthesis of the target para-nitro isomer from 4'-bromoacetophenone.
Precursor-Based Syntheses of this compound
Precursor-based syntheses involve multi-step reaction sequences starting from precursors that are more structurally complex than simple acetophenones. These routes build the target molecule through a series of transformations. For example, the synthesis of related compounds like alpha-Bromo-4-amino-3-nitroacetophenone involves a sequence of nitration, bromination, and amination of an acetophenone precursor. ontosight.ai
One documented synthesis begins with 3-bromoacetophenone, which is first nitrated to yield 3-bromo-4-nitroacetophenone. acs.org This intermediate is then subjected to a second bromination step using Br₂ in dichloromethane (B109758) to introduce the alpha-bromo group, affording 2,3-dibromo-1-(4-nitrophenyl)ethanone in a near-quantitative (99%) yield. acs.org Although this specific example results in a product with an additional bromine atom on the ring (at position 3), the initial steps—nitration of a bromoacetophenone followed by alpha-bromination—represent a clear precursor-based pathway that could be adapted to synthesize the title compound.
Routes from 4-Nitroacetophenone Derivatives
A primary and well-established method for synthesizing this compound involves the direct bromination of 4'-nitroacetophenone. ontosight.ai This approach is favored for its straightforward nature.
The reaction is typically carried out by treating 4-nitroacetophenone with bromine in a suitable solvent. google.comprepchem.com Glacial acetic acid is a commonly employed solvent for this transformation. prepchem.com The process involves the dropwise addition of bromine to a solution of p-nitroacetophenone in glacial acetic acid at a controlled temperature, typically between 20-25°C. prepchem.com Another solvent system involves the use of chlorobenzene. In this case, after the hydrolysis of a precursor to form p-nitroacetophenone in chlorobenzene, the solution is cooled, and bromine is added while maintaining the temperature at 15-20°C. google.com
Control of the reaction temperature is crucial for achieving high yields and minimizing the formation of byproducts. For instance, one procedure describes cooling the reaction mixture to 8°C after the addition of bromine, which leads to the precipitation of the desired product. prepchem.com
A notable variation of this method utilizes sodium bromide (NaBr) as the bromine source in the presence of potassium persulfate (K₂S₂O₈) as an oxidant. researchgate.net This approach is presented as a greener and more selective alternative to using molecular bromine. researchgate.net The reaction conditions for this method have been explored using different solvents, such as ethyl acetate and acetic acid, at elevated temperatures. researchgate.net
| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield |
| p-Nitroacetophenone | Bromine | Glacial Acetic Acid | 20-25°C, then cooled to 8°C | 30 minutes for addition | Not specified |
| p-Nitroacetophenone | Bromine | Chlorobenzene | 15-20°C | 2 hours for addition, then 1 hour stirring | High yield |
| 4-Nitroacetophenone | Sodium Bromate, Sodium Bisulfite | Benzene/Water | 70°C | 4 hours | 91% |
| 4-Nitroacetophenone | NaBr, K₂S₂O₈, TEMPO | Ethyl Acetate | Reflux | 12 hours | Not specified |
| 4-Nitroacetophenone | NaBr, K₂S₂O₈, TEMPO | Acetic Acid | 100°C | 12 hours | Not specified |
Pathways Involving Modified Benzyloxy Precursors
An alternative synthetic strategy for related bromoacetophenone derivatives involves the use of benzyloxy-substituted precursors. For instance, the synthesis of 3-nitro-4-benzyloxy-α-bromoacetophenone starts from 3-nitro-4-benzyloxyacetophenone. google.com
This method employs phosphorus or a phosphorus halide, such as phosphorus tribromide, as a catalyst. google.com The 3-nitro-4-benzyloxyacetophenone and the catalyst are dissolved in a suitable reaction solvent, and a solution of bromine in the same solvent is added dropwise at a low temperature, typically between -5°C and 10°C. google.com The reaction is then allowed to proceed for 1 to 5 hours within this temperature range. google.com A variety of solvents can be used, including methanol (B129727), ethanol, ethyl acetate, dichloromethane, chloroform, dichloroethane, and toluene. google.com One specific example details the use of methanol as the solvent and phosphorus tribromide as the catalyst, resulting in a yield of 86.6%. google.com
| Starting Material | Catalyst | Reagents | Solvent | Temperature | Reaction Time | Yield |
| 3-Nitro-4-benzyloxyacetophenone | Phosphorus Tribromide | Bromine | Methanol | 5°C | 1 hour | 86.6% |
| 3-Nitro-4-benzyloxyacetophenone | Phosphorus or Phosphorus Halide | Bromine | Ethyl acetate, ethanol, dichloromethane, etc. | -5°C to 10°C | 1 to 5 hours | Not specified |
Optimization of Synthetic Pathways for Enhanced Yield and Selectivity
Significant efforts have been directed towards optimizing the synthesis of alpha-bromoacetophenone derivatives to improve both yield and selectivity. One approach involves the use of a bromate and bisulfite solution in an aqueous medium, which is presented as a method with high product purity and less pollution. google.com This method avoids organic solvents, making it more environmentally friendly. google.com
In the context of Suzuki-Miyaura cross-coupling reactions involving 4-bromoacetophenone, initial optimization studies have been conducted using different reaction conditions. researchgate.net These studies, while not directly for the synthesis of this compound, highlight the importance of solvent and atmospheric conditions in reactions involving bromoacetophenones. researchgate.net For instance, reactions were carried out in methanol under both atmospheric and anaerobic (N₂) conditions at room temperature and 40°C. researchgate.net
The selective synthesis of α-bromoacetophenone versus α,α-dibromoacetophenone has been achieved by carefully selecting the reaction conditions. researchgate.net By using sodium bromide as the bromine source and potassium persulfate as the oxidant, researchers have developed a novel and green method for this selective bromination. researchgate.net
Scalable Production Methods for Research Applications
For research and potential industrial applications, scalable production methods are essential. A patented method for synthesizing α-bromoacetophenone compounds highlights its suitability for large-scale production due to its simple operation, use of inexpensive bromination reagents, and a water-based solvent system that minimizes pollution. google.com The process involves adding a bisulfite solution to a mixture of the substituted acetophenone and a bromate at a temperature between 30-90°C and reacting for 2-9 hours. google.com
Another scalable process is described in a patent for the preparation of an addition compound of alpha-bromo-4-nitroacetophenone and hexamethylenetetramine. google.com This process begins with the hydrolysis of a precursor to form 4-nitroacetophenone in chlorobenzene, followed by bromination in the same solvent. google.com The subsequent steps to form the addition compound are also carried out in a manner that suggests scalability. google.com The use of common industrial solvents like chlorobenzene and the described reaction conditions are indicative of a process designed for larger-scale synthesis. google.com
Reactivity and Reaction Mechanisms of Alpha Nitro 4 Bromoacetophenone
Reactivity at the alpha-Carbon Position
The alpha-carbon of alpha-Nitro-4'-bromoacetophenone is highly activated towards various reactions due to the electron-withdrawing nature of the adjacent carbonyl, nitro, and bromo substituents. This activation facilitates reactions such as nucleophilic substitutions and enolate-mediated functionalizations.
The bromine atom at the alpha-position is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups through nucleophilic substitution reactions.
Alkylation at the alpha-carbon can be achieved through reaction with suitable alkylating agents. For instance, the alkylation of chymotrypsin (B1334515) has been demonstrated using alpha-bromo-4-nitroacetophenone. nih.gov This type of reaction is fundamental in forming new carbon-carbon bonds and expanding the molecular framework. The alkylation of nitroalkanes, a challenging transformation, can be catalyzed by copper, allowing for the C-alkylation with benzyl (B1604629) bromides. nih.gov This method provides a pathway to synthesize complex nitroalkanes. nih.gov
In a broader context, the alkylation of ketones can be achieved by first forming an enolate using a strong base like lithium diisopropylamide (LDA) at low temperatures, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. youtube.comyoutube.com This process, known as alpha-alkylation, is a powerful tool for creating carbon-carbon bonds at the alpha-position of a carbonyl compound. youtube.comyoutube.comleah4sci.comyoutube.com The Stork enamine synthesis offers a milder alternative to using LDA, where a ketone is converted to an enamine, which then serves as the nucleophile. youtube.com
| Reactant | Reagent | Product | Condition | Yield (%) |
| Nitropropane | 4-Bromobenzyl bromide | 2-Nitro-1-(4-bromophenyl)butane | Copper-catalyzed | 82 |
| 2-Nitro-1-(4-bromophenyl)butane | Methyl 4-(bromomethyl)benzoate | Methyl 4-((2-nitro-1-phenylbutan-2-yl)methyl)benzoate | Copper-catalyzed | 65 |
| 1-Nitropropane | 2-(Bromomethyl)pyridine hydrobromide | 2-(2-Nitropropyl)pyridine | Copper-catalyzed | - |
Data sourced from a study on the copper-catalyzed C-alkylation of nitroalkanes. nih.gov
The electrophilic alpha-carbon readily reacts with a variety of nucleophiles. Amines and phenols, for example, can displace the bromide to form alpha-amino and alpha-phenoxy derivatives, respectively. The reactivity of different nucleophiles towards similar electrophilic centers has been studied, revealing that the nature of the nucleophile plays a key role in the reaction pathway and rate. nih.gov For instance, in reactions with certain heterocyclic compounds, the presence of a hydrogen-bonding donor on the nucleophile can enhance its reactivity. nih.gov
A general method for the alpha-functionalization of enol derivatives allows for the introduction of a wide array of heteroatomic nucleophiles, including carboxylic acids, alcohols, primary and secondary amines, azide, and thiols. chemrxiv.org This highlights the broad scope of nucleophiles that can react at the alpha-position of carbonyl compounds.
Mechanistic studies provide insight into the factors governing these substitution reactions. For nucleophilic aromatic substitution (SNAr) reactions, which share some mechanistic principles with the reactions of alpha-halo ketones, the formation of a Meisenheimer complex is a key intermediate. nih.gov In the context of this compound, the reaction likely proceeds through a direct SN2 displacement of the bromide ion by the incoming nucleophile. The rate of this reaction is influenced by the strength of the nucleophile and the stability of the transition state. nih.gov
Studies on the reaction of nucleophiles with related systems, such as 3-bromo-4-nitropyridine, have shown that the reaction can sometimes lead to unexpected products through nitro-group migration, highlighting the complex nature of these reactions. clockss.org
The carbonyl group of this compound can participate in various condensation reactions. For example, it can react with active methylene (B1212753) compounds in Knoevenagel-type condensations, often catalyzed by a base. researchgate.net The aldol (B89426) condensation, a reaction between an enolate and a carbonyl compound, is another important transformation, leading to the formation of β-hydroxy carbonyl compounds. researchgate.net
The presence of the electron-withdrawing nitro group can influence the reactivity of the carbonyl group, potentially making it more susceptible to nucleophilic attack.
The alpha-protons of this compound are acidic due to the adjacent electron-withdrawing groups, allowing for the formation of an enolate ion in the presence of a suitable base. leah4sci.com This enolate can then react with various electrophiles, providing a powerful method for alpha-functionalization. springernature.com This umpolung (reactivity inversion) strategy allows for the use of conventional nucleophiles to functionalize the alpha-position. springernature.com
The formation of an enolate is a key step in many reactions, including alpha-halogenation and alpha-alkylation. leah4sci.comlibretexts.orgyoutube.com The choice of base and reaction conditions can control whether the kinetic or thermodynamic enolate is formed, leading to different products in unsymmetrical ketones. youtube.com
Nucleophilic Substitution Reactions Involving the Bromine Atom
Reactivity of the Bromo-Substituted Aromatic Ring
The presence of a bromine atom on the phenyl ring is a key feature for functionalization, primarily through palladium-catalyzed cross-coupling reactions and considerations for nucleophilic aromatic substitution.
The carbon-bromine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations are commonly employed to modify aryl halides.
The Suzuki-Miyaura coupling reaction, for instance, would involve the reaction of this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used for the synthesis of biaryl compounds. arkat-usa.org While specific studies on this compound are not prevalent, the reactivity of the closely related 4-bromoacetophenone is well-documented and serves as an excellent model. arkat-usa.orgresearchgate.net The general mechanism for these palladium-catalyzed cross-couplings proceeds through a well-established catalytic cycle involving three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aromatic ring, forming a Pd(II) intermediate. libretexts.org This is often the rate-determining step of the reaction.
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation by a base.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com
Similarly, the Heck reaction would couple this compound with an alkene to form a substituted alkene product, and C-O cross-coupling reactions could be employed to form diaryl ethers. The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent.
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II) complex (0.25) | KOH | Water | 100 | 96 | arkat-usa.org |
| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(II) complex (0.5) | KOH | Water | 100 | 95 | arkat-usa.org |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 4-(Methylsulfonyl)phenylboronic acid | Pd(OAc)2/SPhos | K3PO4 | Toluene/Water | 80 | >95 | researchgate.net |
| 2-(4-Bromophenyl)quinazoline | Thiophene-2-boronic acid pinacol (B44631) ester | Pd(dppf)Cl2 | Na2CO3 | Toluene/Water | 115 | 85 | mdpi.com |
Nucleophilic aromatic substitution (SNAr) is another potential reaction pathway for the bromo-substituted ring. wikipedia.org This reaction involves the displacement of a leaving group (in this case, bromide) by a nucleophile. organicchemistrytutor.com For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org
In this compound, the acetyl group (-COCH₂NO₂) is situated para to the bromine atom. This group is electron-withdrawing and thus activates the ring towards nucleophilic attack, making SNAr a feasible transformation. The mechanism proceeds in two steps:
Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge of this intermediate is delocalized across the ring and, crucially, onto the electron-withdrawing acyl group.
Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the bromide leaving group.
The rate of SNAr reactions is influenced by the strength of the electron-withdrawing group, the nature of the nucleophile, and the leaving group. While halogens are typical leaving groups, the reaction rate often follows the trend F > Cl > Br > I, which is opposite to the trend seen in SN1 and SN2 reactions. youtube.com This is because the first step, nucleophilic attack, is rate-limiting, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to attack. youtube.com
Transformations Involving the Nitro Group
The alpha-nitro group is a versatile functional group that can undergo selective reduction or participate directly in various bond-forming reactions.
The selective reduction of the alpha-nitro group to an alpha-amino group yields valuable alpha-amino ketone derivatives, which are important building blocks in medicinal chemistry. This transformation requires chemoselective reagents that will not affect the aryl bromide or the ketone functionality.
Common methods for the reduction of aliphatic nitro compounds include catalytic hydrogenation using catalysts like Raney Nickel or platinum on carbon (Pd/C). wikipedia.org Other metal-based reducing systems, such as iron in acetic acid or zinc dust with ammonium (B1175870) chloride, are also effective. wikipedia.org It is crucial to choose conditions that avoid reduction of the carbonyl group or hydrogenolysis of the C-Br bond. For instance, strong hydride reagents like lithium aluminum hydride would likely reduce the ketone as well. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce an isolated nitro group but its reactivity can be enhanced with additives. jsynthchem.comd-nb.info
| Reagent System | Typical Substrate | Comments | Reference |
|---|---|---|---|
| H₂, Raney Ni or PtO₂ | Aliphatic/Aromatic Nitro | Common catalytic hydrogenation method. Risk of C-Br hydrogenolysis. | wikipedia.org |
| Fe / HCl or Acetic Acid | Aromatic Nitro | Classic Béchamp reduction; generally tolerant of other functional groups. | wikipedia.org |
| Zn / NH₄Cl | Aliphatic/Aromatic Nitro | Reduces nitro groups to hydroxylamines or amines under neutral conditions. | wikipedia.org |
| NaBH₄ / FeCl₂ | Aromatic Nitro (with ester) | Enhanced reactivity of NaBH₄ for selective nitro reduction over esters. | d-nb.info |
The alpha-nitro ketone moiety is highly valuable in synthesis due to the acidity of the α-proton, which allows for the formation of a nitronate intermediate in the presence of a base. rsc.orgwikipedia.org This nitronate is a versatile nucleophile and can participate in a variety of metal-mediated or metal-catalyzed reactions.
One of the most fundamental reactions is the Henry reaction (or nitroaldol reaction), where the nitronate adds to an aldehyde or ketone to form a β-nitro alcohol. wikipedia.org Although this compound is itself a ketone, its nitronate can react with other carbonyl compounds.
Furthermore, α-nitroketones are precursors to 1,3-dipolar species like nitrile oxides, which can undergo cycloaddition reactions to form heterocyclic structures such as isoxazoles. rsc.org Metal catalysts, often in combination with chiral ligands, can be used to control the stereoselectivity of these transformations, providing access to complex molecular architectures. rsc.org
Mechanistic Investigations of this compound Reactivity
While specific mechanistic studies on this compound are scarce, the reaction mechanisms can be confidently inferred from extensive research on analogous systems.
Palladium-Catalyzed Cross-Coupling: The mechanism is firmly established as a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com Kinetic studies on similar systems have generally shown that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. The electronic nature of the substituents on the aryl bromide can influence this step; electron-withdrawing groups can sometimes accelerate the reaction.
Nucleophilic Aromatic Substitution: The mechanism proceeds via a two-step addition-elimination pathway through a Meisenheimer intermediate. wikipedia.orglibretexts.org The stabilization of this anionic intermediate by the para-acyl group is critical for the reaction to proceed. Kinetic studies on related nitro-activated systems confirm this two-step process and show that the initial nucleophilic attack is the slow, rate-limiting step. rsc.org
Reactions of the Nitro Group: Reactions involving the alpha-nitro group, such as the Henry reaction, proceed via a base-catalyzed mechanism where the first step is the reversible deprotonation of the α-carbon to form a nitronate anion. wikipedia.org This nucleophilic nitronate then attacks the electrophilic carbonyl carbon of another molecule. The stereochemical outcome of these reactions can often be controlled by the choice of catalyst and reaction conditions. nih.gov
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates is crucial for understanding the detailed mechanistic pathways of reactions involving α-nitro-4'-bromoacetophenone. While specific studies exclusively focused on this compound are limited, the well-established principles of reactivity for nitroaromatic compounds and α-nitro ketones provide a strong basis for predicting the intermediates involved in its transformations.
In the context of nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces the bromine atom on the aromatic ring, the formation of a Meisenheimer complex is a key intermediate. This anionic σ-complex results from the addition of the nucleophile to the electron-deficient aromatic ring. The stability of this intermediate is enhanced by the presence of the strongly electron-withdrawing nitro group, which delocalizes the negative charge. nih.gov For nitroarenes in general, nucleophilic addition can also occur at positions occupied by hydrogen, leading to the formation of σH adducts as initial, reversibly formed intermediates. researchgate.net These adducts can then either dissociate or be converted into products. researchgate.net
In reactions involving the α-carbon, the acidity of the C-H bond adjacent to the nitro and carbonyl groups facilitates the formation of a nitronate anion (an enolate-like species) in the presence of a base. This nitronate is a key reactive intermediate in various C-C bond-forming reactions. For instance, in organocatalytic α-nitroalkylation of aldehydes, an enamine intermediate, generated from an aldehyde and an amine catalyst, can react with a silyl (B83357) nitronate to form a β-nitroaldehyde. nih.gov It is plausible that α-nitro-4'-bromoacetophenone could form a similar nitronate intermediate, which could then participate in subsequent reactions.
Furthermore, under certain conditions, single-electron transfer (SET) processes can lead to the formation of radical anion intermediates . The nitroaromatic system is known to be susceptible to reduction, and the formation of a radical anion can initiate a different set of reaction pathways, distinct from the classical two-electron SNAr mechanism.
A summary of plausible reaction intermediates is provided in the table below.
| Reaction Type | Key Intermediate | Description |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex (σ-complex) | Anionic adduct formed by the attack of a nucleophile on the aromatic ring, stabilized by the nitro group. nih.gov |
| Nucleophilic Aromatic Substitution of Hydrogen (SNAr-H) | σH Adduct | Reversibly formed intermediate from the addition of a nucleophile at a hydrogen-bearing carbon on the ring. researchgate.net |
| Base-mediated reactions at the α-carbon | Nitronate Anion | Anionic species formed by deprotonation of the α-carbon, stabilized by resonance with the nitro and carbonyl groups. |
| Redox Reactions | Radical Anion | Formed by single-electron transfer to the nitroaromatic system, initiating radical-based reaction pathways. |
Kinetic and Thermodynamic Studies of Transformations
Detailed kinetic and thermodynamic data for the transformations of α-nitro-4'-bromoacetophenone are not extensively reported in the public domain. However, insights can be drawn from studies on analogous systems.
Kinetic Studies: The rate of reactions involving α-nitro-4'-bromoacetophenone is highly dependent on the specific transformation. For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. nih.gov The kinetics of such reactions are influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. For instance, in the reaction of 4-(4-nitro)phenylnitrobenzofurazan ether with aniline (B41778) in acetonitrile (B52724), the reaction proceeds via a mechanism where the rate-limiting step is the nucleophilic addition. researchgate.net
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms. For example, in the SNAr reactions of indoles with aryl fluorides, KIE studies have shown that many of these reactions are concerted rather than stepwise. nih.gov The measurement of KIEs for reactions of α-nitro-4'-bromoacetophenone could similarly distinguish between different mechanistic possibilities.
In the context of enzyme-catalyzed reactions, such as the oxidative denitrification of nitroalkanes, kinetic studies have revealed that the turnover rate can be limited by different steps depending on the pH and the form of the substrate (neutral or anionic). nih.gov
The following table summarizes the expected kinetic and thermodynamic parameters that would be relevant for studying the transformations of α-nitro-4'-bromoacetophenone, based on analogous systems.
| Parameter | Description | Significance |
| Rate Constant (k) | A measure of the reaction rate. | Provides quantitative information on how fast a reaction proceeds under specific conditions. |
| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | A higher Ea corresponds to a slower reaction rate. |
| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from reactants to the transition state. | Related to the temperature dependence of the reaction rate. |
| Entropy of Activation (ΔS‡) | The change in entropy in going from reactants to the transition state. | Provides information about the degree of order in the transition state. |
| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier that must be overcome for a reaction to occur. | Determines the reaction rate at a given temperature. |
| Equilibrium Constant (Keq) | The ratio of product concentrations to reactant concentrations at equilibrium. | Indicates the extent to which a reaction proceeds to completion. |
| Enthalpy of Reaction (ΔHrxn) | The heat absorbed or released during a chemical reaction. | Determines whether a reaction is exothermic or endothermic. |
| Entropy of Reaction (ΔSrxn) | The change in disorder during a chemical reaction. | Contributes to the overall spontaneity of the reaction. |
| Gibbs Free Energy of Reaction (ΔGrxn) | The overall change in free energy of a reaction. | Determines the spontaneity of a reaction at constant temperature and pressure. |
Solvent Effects and Catalysis on Reaction Pathways
The choice of solvent and the use of catalysts can profoundly influence the reaction pathways, rates, and selectivity of transformations involving α-nitro-4'-bromoacetophenone.
Solvent Effects: Solvents can affect reactions in several ways, including solvating the reactants and intermediates, influencing the transition state energy, and in some cases, participating directly in the reaction mechanism. researchgate.netchemrxiv.org The polarity of the solvent is a particularly important factor. For SNAr reactions, polar aprotic solvents like DMSO, DMF, and acetonitrile are often used because they can effectively solvate cations while leaving the anionic nucleophile relatively free, thus enhancing its reactivity.
In the reduction of 4-nitrophenol (B140041), a related nitroaromatic compound, the reaction kinetics are significantly affected by the solvent composition. nih.govrsc.org The addition of alcohols to an aqueous reaction mixture was found to dramatically decrease the reaction rate, an effect attributed in part to the higher solubility of oxygen in alcohols compared to water. nih.govrsc.orgscispace.com This highlights that solvent effects can be complex and multifaceted.
The table below illustrates the potential effects of different solvent types on reactions of α-nitro-4'-bromoacetophenone.
| Solvent Type | Examples | Expected Effect on SNAr Reactions | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Rate enhancement | Solvates the counter-ion of the nucleophile, increasing the nucleophile's reactivity. Stabilizes the charged Meisenheimer complex. |
| Polar Protic | Water, Alcohols | Can decrease rate | Solvates the nucleophile through hydrogen bonding, reducing its reactivity. Can also participate as a competing nucleophile. |
| Nonpolar | Toluene, Hexane | Generally slow rates | Poor solvation of charged intermediates and ionic reactants. |
Catalysis: Catalysis can open up new, lower-energy reaction pathways, leading to increased reaction rates and improved selectivity. For reactions involving α-nitro-4'-bromoacetophenone, various catalytic strategies can be envisaged.
Phase-Transfer Catalysis: In reactions involving an aqueous phase and an organic phase, phase-transfer catalysts (e.g., quaternary ammonium salts) can be used to transport the nucleophile from the aqueous phase to the organic phase where the substrate is dissolved, thereby facilitating the reaction.
Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions. While the bromine atom in α-nitro-4'-bromoacetophenone is on an activated ring for nucleophilic substitution, it could also potentially participate in palladium-catalyzed reactions like the Suzuki or Heck couplings, although the presence of the nitro group might complicate these reactions. For the related compound p-bromoacetophenone, palladium-catalyzed Suzuki coupling with phenylboronic acid has been studied, with the reaction conditions, including the catalyst and solvent, being optimized for high yields. researchgate.net
General Base Catalysis: In SNAr reactions with weakly acidic nucleophiles, a base can act as a catalyst by deprotonating the nucleophile in the transition state, thereby lowering the activation energy. This has been observed in the reactions of indoles with aryl fluorides. nih.gov
Organocatalysis: As mentioned earlier, organocatalysts, such as secondary amines, can be used to generate reactive enamine intermediates from aldehydes, which can then react with nitroalkanes. nih.gov A similar strategy could potentially be adapted for reactions involving the α-position of α-nitro-4'-bromoacetophenone.
Derivatization and Functionalization of Alpha Nitro 4 Bromoacetophenone
Creation of Novel Organic Scaffolds from alpha-Nitro-4'-bromoacetophenone
The presence of the α-bromo ketone moiety in this compound makes it an excellent precursor for the synthesis of various heterocyclic scaffolds. The reactivity of the α-carbon and the carbonyl group allows for cyclization reactions with a range of nucleophiles, leading to the formation of diverse ring systems.
Research has extensively demonstrated the utility of α-haloketones in heterocyclic synthesis. For instance, the reaction of ω-bromoacetophenones with compounds like cyanoacetylhydrazine can lead to the formation of 1,3,4-triazine, pyridine, and 1,3,4-oxadiazine derivatives. wikipedia.org While this specific study used 4-methyl-ω-bromoacetophenone, the underlying principles are directly applicable to its 4-nitro counterpart. The electron-withdrawing nature of the nitro group in this compound would further enhance the reactivity of the α-carbon towards nucleophilic attack, potentially facilitating these cyclization reactions.
Furthermore, the broader class of nitroalkenes, which can be conceptually related to the reactive nature of the α-carbon in this compound, are well-established precursors for a vast number of heterocyclic compounds. rsc.org Synthetic strategies involving Michael additions, cycloadditions, and various cascade reactions with nitroalkenes yield three- to five-membered O, N, and S-heterocycles. rsc.org These methodologies suggest that this compound can serve as a linchpin in the assembly of complex molecular architectures, including those with potential biological activity. The synthesis of six-membered heterocycles such as piperidines, tetrahydropyrans, and piperazines from nitroalkenes has also been reviewed, further expanding the potential scaffold diversity. rsc.org
A key reaction highlighting the utility of the α-bromo functionality is the formation of an addition compound with hexamethylenetetramine. google.com This reaction, typically carried out in a solvent like chlorobenzene (B131634), proceeds by the nucleophilic attack of the nitrogen in hexamethylenetetramine on the α-carbon, displacing the bromide. google.com This addition product can then serve as a stable intermediate for further transformations.
Strategic Functionalization at the Bromine Moiety for Advanced Molecule Synthesis
The bromine atom on the aromatic ring of this compound provides a strategic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the 4-position of the phenyl ring, significantly expanding the molecular complexity and diversity of the resulting compounds.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose. Research has shown that 4-bromoacetophenone is an effective substrate for palladium-catalyzed coupling with phenylboronic acid to form 4-acetylbiphenyl. ikm.org.myresearchgate.netresearchgate.net These reactions are typically performed in the presence of a palladium catalyst and a base. The reaction conditions can be optimized by varying the solvent, temperature, and the specific catalyst system used. ikm.org.myresearchgate.net The nitro group in this compound, being strongly electron-withdrawing, can influence the reactivity of the aryl bromide, but the fundamental feasibility of the Suzuki-Miyaura coupling remains.
Table 1: Selected Conditions for Suzuki-Miyaura Cross-Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Magnetic supported palladium(II)-N2O2 | Na2CO3 | Not Specified | 140 | High Conversion | ikm.org.my |
| Pd-pol | Not Specified | Water | Not Specified | Good | researchgate.net |
| Pd@Bipy–PMO | K2CO3 | Water | 80 | >98 | researchgate.net |
In addition to C-C bond formation, the bromine atom can also be functionalized to form C-S bonds. A visible-light-promoted, metal-free cross-coupling reaction between 4'-bromoacetophenone (B126571) and thiols has been developed to synthesize aromatic thioethers. orgsyn.org This method offers a milder alternative to traditional metal-catalyzed reactions and demonstrates the versatility of the bromo-substituent for forming different types of chemical bonds.
Nitro Group Modifications for Diverse Chemical Transformations
The nitro group of this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably an amino group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines, which are key intermediates in the pharmaceutical and materials industries.
A wide range of reagents and conditions have been developed for the reduction of nitroarenes. wikipedia.org These methods offer varying degrees of chemoselectivity, which is particularly important for a molecule like this compound that contains other reducible groups (the ketone). Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium on carbon, and chemical reduction using metals in acidic media (e.g., tin and HCl) or metal hydrides. wikipedia.orgscispace.com
The choice of reducing agent can allow for selective transformation. For instance, sodium borohydride (B1222165) (NaBH₄) alone is generally not strong enough to reduce a nitro group but can reduce the ketone. scispace.comjsynthchem.com However, its reducing power can be enhanced by the addition of transition metal complexes. For example, NaBH₄ in the presence of Ni(OAc)₂·4H₂O or Ni(PPh₃)₄ has been shown to effectively reduce nitroarenes to their corresponding amines. jsynthchem.comorientjchem.org A recent metal-free method utilizes tetrahydroxydiboron (B82485) with an organocatalyst for a rapid and highly chemoselective reduction of aromatic nitro compounds, which could be advantageous for preserving the bromo and keto functionalities. nih.gov
Table 2: Comparison of Reducing Systems for Aromatic Nitro Compounds
| Reducing System | Selectivity | Comments | Reference(s) |
| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Can also reduce ketones and C-Br bonds under certain conditions | Widely used industrially. | wikipedia.org |
| Fe/Acid | Generally selective for the nitro group over many other functional groups | A classic and cost-effective method. | wikipedia.org |
| Sn/HCl | Reduces nitro group to amine; does not reduce carbonyl group | A common laboratory method for selective reduction. | scispace.com |
| NaBH₄/Ni(OAc)₂·4H₂O | Reduces nitro group to amine | Enhanced reactivity of NaBH₄. | orientjchem.org |
| NaBH₄/Ni(PPh₃)₄ | Reduces nitro group to amine | Another example of activating NaBH₄. | jsynthchem.com |
| B₂(OH)₄/4,4'-bipyridine | Highly chemoselective for the nitro group | Metal-free and rapid at room temperature. | nih.gov |
Beyond reduction to the amine, the nitro group can also be partially reduced to a hydroxylamine (B1172632) or an azo compound depending on the reaction conditions. wikipedia.org This array of transformations significantly broadens the synthetic utility of this compound as a building block.
Development of Derivatization Reagents for Analytical Applications in Research
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for analysis by techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). research-solution.comsdiarticle4.com Derivatization can enhance volatility, improve thermal stability, and increase the response of a detector.
This compound possesses structural features that make it a promising candidate for development as a derivatization reagent. The α-bromo group is a reactive site that can readily undergo nucleophilic substitution with analytes containing functional groups such as carboxylic acids, phenols, and thiols. The resulting derivative would incorporate the 4-nitrophenylacetyl moiety.
The key advantage of using a reagent like this compound for derivatization lies in the properties of the nitrophenyl group. The nitro group is a strong chromophore, meaning it absorbs ultraviolet (UV) light strongly. This would make the resulting derivatives highly detectable by UV-Vis detectors in HPLC, a common and versatile detection method. sdiarticle4.com Furthermore, the presence of both a bromine atom and a nitro group could potentially enhance detection by mass spectrometry (MS) due to their characteristic isotopic patterns and fragmentation behaviors.
While specific applications of this compound as a derivatization reagent are not extensively documented in the provided search results, the principle is well-established with similar compounds. For example, 2-bromoacetophenone (B140003) is used to form phenacyl esters of carboxylic acids for HPLC analysis. psu.edu A newly developed reagent, 4-bromo-N-methylbenzylamine, which also contains a bromine atom for enhanced MS detection, has been successfully used to derivatize carboxylic acids for LC-MS/MS analysis. nih.gov Given these precedents, this compound holds significant potential for the development of new derivatization methods for the sensitive detection and quantification of a variety of analytes in complex matrices. A patent for a synthesis method of α-bromoacetophenone compounds highlights their importance as chemical intermediates. google.com
Advanced Spectroscopic and Structural Characterization Techniques for Alpha Nitro 4 Bromoacetophenone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Purity Assessment
NMR spectroscopy stands as a cornerstone for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the constituent parts of α-Nitro-4'-bromoacetophenone. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus.
In the ¹H NMR spectrum of a related compound, 4-bromoacetophenone, the methyl protons typically appear as a singlet around 2.60 ppm. rsc.org The aromatic protons of the 4-bromophenyl group exhibit a characteristic splitting pattern, with signals appearing between 7.61 and 7.84 ppm. rsc.org For α-Nitro-4'-bromoacetophenone, the introduction of the nitro group at the alpha position would significantly alter the chemical shift of the alpha-protons.
The ¹³C NMR spectrum provides complementary information. For 4-bromoacetophenone, the carbonyl carbon (C=O) resonates at approximately 197.1 ppm, while the methyl carbon is found around 26.5 ppm. rsc.org The aromatic carbons display signals in the range of 128.4 to 135.8 ppm. rsc.org The presence of the nitro group in α-Nitro-4'-bromoacetophenone is expected to induce notable shifts in the adjacent carbon signals.
Interactive Data Table: Predicted NMR Chemical Shifts for α-Nitro-4'-bromoacetophenone
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₂ (alpha to C=O and NO₂) | 5.0 - 6.0 | 70 - 80 |
| C=O | - | 190 - 195 |
| Aromatic CH (ortho to C=O) | 7.8 - 8.2 | 128 - 132 |
| Aromatic CH (ortho to Br) | 7.6 - 7.8 | 131 - 134 |
| Aromatic C (ipso to C=O) | - | 134 - 138 |
| Aromatic C (ipso to Br) | - | 127 - 130 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Elucidation
Two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.eduyoutube.com For α-Nitro-4'-bromoacetophenone, a COSY spectrum would show correlations between the aromatic protons on the bromophenyl ring, helping to assign their specific positions.
HMQC/HSQC (Heteronuclear Single Quantum Coherence) : This technique maps direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu It would definitively link the proton signals of the α-methylene group and the aromatic protons to their corresponding carbon atoms.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the unambiguous determination of the elemental composition and molecular formula. For α-Nitro-4'-bromoacetophenone (C₈H₆BrNO₃), the expected exact mass would be calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The experimentally determined mass from HRMS would confirm this formula. The computed exact mass for this compound is 242.95311 Da. nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. The resulting fragmentation pattern is a fingerprint of the molecule's structure.
In the case of α-Nitro-4'-bromoacetophenone, fragmentation would likely be initiated at the weaker bonds. Common fragmentation pathways for similar compounds include:
Loss of the nitro group (NO₂) : This would result in a fragment ion with a mass corresponding to the loss of 46 Da. nih.govyoutube.com
Loss of the bromine atom (Br) : This would lead to a significant peak corresponding to the loss of 79 or 81 Da, depending on the bromine isotope.
Cleavage of the α-carbon-carbonyl bond : This could lead to the formation of the 4-bromobenzoyl cation ([C₇H₄BrO]⁺) and the nitromethyl radical (•CH₂NO₂). The 4-bromobenzoyl cation would be a prominent peak.
Loss of carbon monoxide (CO) : The 4-bromobenzoyl cation could further fragment by losing CO (28 Da).
The study of fragmentation patterns of related nitroaromatic compounds and nitrosamines provides a basis for predicting the behavior of α-Nitro-4'-bromoacetophenone under MS/MS conditions. nih.govyoutube.comnih.gov
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for α-Nitro-4'-bromoacetophenone
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M+H]⁺ | C₈H₇BrNO₃⁺ | 244.96 |
| [M-NO₂]⁺ | C₈H₆BrO⁺ | 198.96 |
| [M-Br]⁺ | C₈H₆NO₃⁺ | 164.03 |
| [4-bromobenzoyl]⁺ | C₇H₄BrO⁺ | 182.95 / 184.95 |
| [phenyl]⁺ | C₆H₅⁺ | 77.04 |
Note: m/z values are based on the most common isotopes.
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups, providing a characteristic spectrum.
For α-Nitro-4'-bromoacetophenone, key vibrational bands would include:
Carbonyl (C=O) stretch : A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The exact position is influenced by the electronic effects of the aromatic ring and the α-nitro group.
Nitro (NO₂) group stretches : Two distinct bands are characteristic of the nitro group: an asymmetric stretching vibration typically around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. rsc.org
C-Br stretch : The carbon-bromine stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.
Aromatic C-H and C=C stretches : The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
PubChem provides spectral data for related compounds, which can serve as a reference. For instance, the IR spectrum of 2-bromo-4'-nitroacetophenone (B1207750) shows characteristic peaks that can be compared to the expected spectrum of the target molecule. nih.gov Similarly, data for 4'-bromoacetophenone (B126571) and 4-nitroacetophenone can help in assigning the observed bands. nih.govchemicalbook.comchemicalbook.com
Interactive Data Table: Characteristic IR and Raman Frequencies for α-Nitro-4'-bromoacetophenone
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C=O | Stretch | 1680 - 1700 | Medium |
| NO₂ | Asymmetric Stretch | 1500 - 1570 | Strong |
| NO₂ | Symmetric Stretch | 1300 - 1370 | Medium |
| C-Br | Stretch | 500 - 600 | Strong |
| Aromatic C=C | Stretch | 1450 - 1600 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium |
By integrating the data from these advanced spectroscopic techniques, a comprehensive and unambiguous structural characterization of α-Nitro-4'-bromoacetophenone is achieved, providing a solid foundation for its further study and application.
X-ray Crystallography for Solid-State Structural Elucidation of alpha-Nitro-4'-bromoacetophenone and its Derivatives
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material. While specific crystallographic data for this compound is not widely published, analysis of its derivatives offers significant insight into the structural influence of its core components: the 4-bromophenyl group and the alpha-nitro ketone functionality.
Detailed structural studies have been performed on several related compounds, revealing key conformational and packing characteristics. For instance, the analysis of metal complexes and substituted analogs provides a framework for understanding the steric and electronic effects of the bromo- and nitro-substituents.
One area of study involves the metal complexes of ω-nitroacetophenone (alpha-nitroacetophenone). The crystal structure of bis-(ω-nitroacetophenonato)copper(II) has been determined, showing a pseudo-octahedral environment around the copper atom. rsc.org This demonstrates the chelating ability of the alpha-nitro ketone moiety, a feature that is crucial in its coordination chemistry.
Another relevant derivative is (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one, a chalcone. In this molecule, the two benzene (B151609) rings are nearly coplanar, with a dihedral angle of just 4.97(18)°. elsevier.com The crystal structure is stabilized by intermolecular C-H···O interactions, which form chains of molecules. elsevier.com This highlights the importance of weak intermolecular forces in the crystal packing of compounds containing these phenyl-substituted systems.
More complex derivatives, such as 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime, provide further structural insights. In this molecule, the dihedral angle between the 4-bromophenyl ring and the nitro-imidazole ring is a significant 68.1(2)°. researchgate.netresearchgate.net The crystal packing is dictated by intermolecular O–H···N hydrogen bonds, which link molecules into chains. researchgate.netresearchgate.net
The table below summarizes key crystallographic data for derivatives of this compound, illustrating the diversity in their solid-state structures.
| Compound Name | Formula | Crystal System | Space Group | Key Structural Features | Ref |
| bis-(ω-nitroacetophenonato)copper(II) | C₁₆H₁₂CuN₂O₆ | Triclinic | P-1 | Pseudo-octahedral copper coordination. | rsc.org |
| (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)-prop-2-en-1-one | C₁₅H₁₀BrNO₃ | Monoclinic | P2₁/c | Nearly planar molecule; intermolecular C-H···O interactions. | elsevier.com |
| 1-(4-bromophenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanone oxime | C₁₂H₁₁BrN₄O₃ | Orthorhombic | Pbca | Large dihedral angle (68.1°) between rings; intermolecular O-H···N hydrogen bonds. | researchgate.netresearchgate.net |
These examples underscore how X-ray crystallography elucidates the subtle interplay of steric and electronic effects on the molecular conformation and crystal packing of this compound derivatives. The presence of the bromine atom and the nitro group introduces possibilities for specific intermolecular interactions, such as halogen bonding and hydrogen bonding, which can be precisely mapped using this technique.
Advanced Spectroscopic Probes for Studying Reaction Dynamics
The study of reaction dynamics, which examines the rates and mechanisms of chemical transformations, heavily relies on advanced spectroscopic techniques capable of monitoring changes in molecular structure over time. For a reactive species like this compound, methods such as time-resolved spectroscopy would be essential to track the formation and decay of transient intermediates during a chemical reaction.
While detailed studies employing advanced spectroscopic probes specifically for the reaction dynamics of this compound are not extensively documented in the available literature, the general application of such techniques to related nitroaromatic and ketone systems is well-established. Techniques like transient absorption spectroscopy, time-resolved infrared (TRIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for this purpose.
For example, spectroscopic investigations on the related compound 2,4'-dibromoacetophenone (B128361) have utilized FT-IR and NMR spectroscopy in conjunction with density functional theory (DFT) calculations to analyze its vibrational spectra and predict its stable conformation. researchgate.netdergipark.org.tr Such studies provide foundational data that is crucial for interpreting the more complex, time-resolved spectra obtained during a reaction. The synthesis and general spectroscopic characterization of various nitro-derivatives have also been reported, providing essential reference data for NMR, IR, UV-Vis, and mass spectra that would be vital for tracking reactions. capes.gov.brresearchgate.net
In principle, advanced spectroscopic methods could be applied to study key reactions of this compound, such as:
Nucleophilic Substitution: The displacement of the nitro group or reactions at the carbonyl center could be monitored by tracking the disappearance of the reactant's characteristic spectroscopic signals and the appearance of product signals.
Photochemical Reactions: The nitro group can be photochemically active. Time-resolved spectroscopy could capture the excited states and transient species involved in photoreduction or rearrangement reactions.
Enolate Formation and Subsequent Reactions: The acidic alpha-hydrogen allows for the formation of a nitronate enolate. Spectroscopic probes could study the kinetics of this deprotonation and the subsequent reactions of the enolate.
Although specific experimental research on the reaction dynamics of this compound using these advanced methods is not available in the reviewed literature, the chemical nature of the compound makes it a prime candidate for such future investigations.
Computational and Theoretical Studies of Alpha Nitro 4 Bromoacetophenone
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a quantitative description of the molecule's stability and electronic properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dergipark.org.tr It is particularly useful for analyzing the molecular orbitals of complex organic molecules like alpha-nitro-4'-bromoacetophenone. By employing functionals such as B3LYP with a basis set like 6-311++G(d,p), the optimized molecular geometry, including bond lengths and angles, can be accurately calculated. dergipark.org.tr
The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive.
| Property | Calculated Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.7 eV |
This table presents hypothetical DFT-calculated electronic properties for this compound for illustrative purposes.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, can be used to explore the potential energy surface of a molecule. nih.gov This exploration helps in identifying various stable conformations (isomers) and the energy barriers between them. nih.gov For this compound, this would involve mapping the energy changes associated with the rotation of the nitro and acetyl groups relative to the phenyl ring to determine the most stable geometric arrangement.
Prediction of Reactivity and Reaction Pathways via Computational Modeling
Computational modeling allows for the prediction of how a molecule will behave in a chemical reaction, providing insights into reaction mechanisms and the formation of products.
To understand the mechanism of a reaction involving this compound, it is essential to identify the transition state—the highest energy point along the reaction coordinate. youtube.com Computational methods can be used to locate and characterize the geometry and energy of these transition states. youtube.com This information is invaluable for determining the rate-determining step of a reaction and for understanding the factors that control the reaction's outcome.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.orgnumberanalytics.com For instance, in a reaction where this compound acts as an electrophile, its LUMO would interact with the HOMO of a nucleophile. The shapes and energies of these frontier orbitals dictate the regioselectivity and stereoselectivity of the reaction. numberanalytics.comimperial.ac.uk
Spectroscopic Property Prediction using Computational Chemistry
Computational chemistry can accurately predict various spectroscopic properties, which are crucial for the experimental identification and characterization of a compound. dergipark.org.tr
By performing calculations, such as those using time-dependent DFT (TD-DFT), it is possible to predict the infrared (IR) and nuclear magnetic resonance (NMR) spectra of this compound. dergipark.org.trmdpi.com The calculated vibrational frequencies in the IR spectrum correspond to specific bond stretches and bends, while the computed chemical shifts in the NMR spectrum help in assigning the signals to the different protons and carbon atoms in the molecule. dergipark.org.trresearchgate.net These predicted spectra can then be compared with experimental data to confirm the molecule's structure.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| C=O (carbonyl) | 1705 |
| NO₂ (asymmetric stretch) | 1540 |
| NO₂ (symmetric stretch) | 1350 |
| C-Br stretch | 680 |
This table presents hypothetical DFT-calculated infrared spectroscopic data for this compound for illustrative purposes.
Applications of Alpha Nitro 4 Bromoacetophenone in Organic Synthesis and Materials Science Research
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
Alpha-Nitro-4'-bromoacetophenone serves as a fundamental building block for the construction of more elaborate molecular architectures, particularly in the realm of heterocyclic chemistry. Its ability to participate in a variety of chemical transformations allows for its incorporation into diverse and complex scaffolds.
Precursor to Heterocyclic Compounds
The dual reactivity of this compound makes it an ideal precursor for the synthesis of a range of heterocyclic compounds. The α-bromoketone part readily reacts with nucleophiles, while the ketone carbonyl is susceptible to condensation and cyclization reactions.
Imidazoles: Research has demonstrated the synthesis of imidazole (B134444) derivatives using this compound. For instance, its reaction with urea (B33335) or thiourea (B124793) under microwave irradiation and in the presence of a phase transfer catalyst like triethyl benzyl (B1604629) ammonium (B1175870) chloride (TEBA) efficiently yields 4-(4-nitrophenyl)-1H-imidazol-2(5H)-one and 4-(4-nitrophenyl)-1H-imidazol-2(5H)-thione, respectively.
Thiazoles: The compound is a classic substrate for the Hantzsch thiazole (B1198619) synthesis, a widely used method for constructing the thiazole ring. epo.org This reaction involves the condensation of an α-haloketone with a thioamide-containing species. rsc.org Reacting this compound with thiourea, for example, leads to the formation of 2-amino-4-(4-nitrophenyl)thiazole. This reaction is known for being straightforward and high-yielding.
Quinoxalines: Quinoxalines, another important class of nitrogen-containing heterocycles, can be synthesized from this compound. google.com The general method involves the condensation reaction between an α-haloketone and an o-phenylenediamine (B120857). google.comnih.gov A facile and efficient method involves reacting this compound with o-phenylenediamine in ethanol, which proceeds under catalyst-free conditions to afford the corresponding 2-(4-nitrophenyl)quinoxaline (B11671620) derivative. youtube.com
Building Block for Advanced Synthetic Methodologies
The utility of this compound extends to its use in modern synthetic strategies that prioritize efficiency, atom economy, and environmental considerations.
Microwave-Assisted Synthesis: The synthesis of imidazole derivatives from this compound has been shown to be highly efficient under microwave irradiation. This methodology offers significant advantages over classical heating, including drastically reduced reaction times, cleaner reaction profiles, and simpler workup procedures, making it a practical and economically attractive protocol.
Catalyst-Free Reactions: The development of synthetic methods that avoid the use of metal catalysts is a key goal in green chemistry. This compound has been successfully employed in the catalyst-free synthesis of quinoxaline (B1680401) derivatives. youtube.com By simply reacting it with o-phenylenediamine in ethanol, the desired product is obtained in high yield, demonstrating a green and cost-effective approach. youtube.com
Utilization in Catalyst Development and Ligand Synthesis Research
A review of the scientific literature did not yield specific examples where this compound is used as a direct precursor for the synthesis of catalysts or ligands for metal-catalyzed processes. Research in this area often focuses on the synthesis of metal complexes from more complex benzimidazole (B57391) derivatives, which can be synthesized from other starting materials. nih.govnih.gov
Integration into Advanced Materials Precursors (e.g., Functional Molecules)
While this compound is generally cited as an intermediate in the production of dyes and other specialty chemicals, specific research detailing its direct integration into precursors for advanced materials like functional polymers or nonlinear optical materials was not identified in the reviewed literature.
Methodology Development Using this compound as a Model Substrate
The well-defined reactivity of this compound makes it an excellent model substrate for developing and validating new synthetic methods. Researchers often use it to test the scope and efficiency of novel reaction conditions.
Validation of Bromination Techniques: In the development of a novel, green, and selective method for the synthesis of α-bromoacetophenones using sodium bromide as a bromine source and potassium persulfate as an oxidant, 4'-nitroacetophenone (B150658) was used as a key substrate. researchgate.net The successful and selective bromination to form this compound under the new conditions helped establish the protocol's effectiveness. researchgate.net
Testing One-Pot Oxidation/Bromination: A versatile one-pot strategy was developed to synthesize α-bromoketones directly from secondary alcohols using ammonium bromide and Oxone. The corresponding alcohol precursor to this compound was included in the study to demonstrate the new method's applicability to substrates containing electron-withdrawing groups, successfully yielding the target molecule. rsc.org
Analytical Research Methodologies for Alpha Nitro 4 Bromoacetophenone Detection and Quantification
Chromatographic Techniques for Separation and Purity Analysis in Research Settings
Chromatographic methods are fundamental for separating α-Nitro-4'-bromoacetophenone from reaction mixtures, identifying impurities, and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominent techniques used in this context.
High-Performance Liquid Chromatography is a powerful tool for the analysis of α-Nitro-4'-bromoacetophenone, which is synonymous with 2-Bromo-4'-nitroacetophenone (B1207750). acs.org Reverse-phase (RP) HPLC methods are particularly effective for its separation and purity assessment. acs.orgacs.org
Method development for this compound typically involves optimizing the mobile phase composition and selecting an appropriate stationary phase to achieve good resolution and peak shape. A common approach utilizes a C18 column, such as the Agilent ZORBAX StableBond-C18, or a specialized reverse-phase column with low silanol (B1196071) activity, like Newcrom R1. acs.orgrsc.org
The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component. acs.orgacs.org An acidic modifier, like phosphoric acid or formic acid, is frequently added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any residual silanol groups on the column. acs.orgacs.org For applications requiring compatibility with mass spectrometry (MS), formic acid is preferred over non-volatile acids like phosphoric acid. acs.orgacs.org The method's scalability allows for its use in both analytical-scale purity checks and preparative-scale isolation of impurities. acs.orgacs.org
Table 1: Example HPLC Method Parameters for α-Nitro-4'-bromoacetophenone Analysis
| Parameter | Condition | Source |
| Column | Newcrom R1 (reverse-phase) | acs.org |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid | acs.orgacs.org |
| Alternative Modifier | Formic acid (for MS compatibility) | acs.orgacs.org |
| Detection | UV/Vis or Mass Spectrometry (MS) | acs.org |
| Application | Purity analysis, impurity isolation, pharmacokinetics | acs.orgacs.org |
Gas Chromatography (GC) is another valuable technique for the analysis of volatile and thermally stable compounds like α-Nitro-4'-bromoacetophenone. However, specific considerations related to the compound's structure, particularly the α-nitroketone moiety, are important.
Studies on other α-nitroketones have shown that these compounds can undergo enantiomerization at elevated temperatures, a process that can be studied using dynamic high-resolution gas chromatography (DHRGC). nih.gov For instance, the enantiomeric interconversion of various α-nitroketones has been observed in the temperature range of 130-160°C on a chiral stationary phase. nih.gov This indicates that the thermal stability of α-Nitro-4'-bromoacetophenone must be carefully evaluated to avoid on-column degradation or transformation, which would lead to inaccurate quantification and purity assessment.
When developing a GC method, the choice of inlet temperature, oven temperature program, and stationary phase is critical. A non-polar or medium-polarity column is generally suitable. Coupling the GC system with a mass spectrometer (GC-MS) provides definitive identification of the compound and any related impurities based on their mass spectra. researchgate.net
Spectrophotometric Methods for Quantitative Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectrophotometry is a straightforward and widely used method for the quantitative analysis of α-Nitro-4'-bromoacetophenone, leveraging its chromophoric nitro and carbonyl groups. The technique is based on the principle that the absorbance of a solution is directly proportional to the concentration of the analyte.
The analysis of related nitroaromatic compounds, such as 4-nitrophenol (B140041), demonstrates the utility of this method. The reduction of 4-nitrophenol to 4-aminophenol (B1666318) can be monitored by observing the decrease in the characteristic absorption peak of the nitrophenolate ion at 400 nm. nih.govacs.org Similarly, α-Nitro-4'-bromoacetophenone exhibits a distinct UV-Vis spectrum that can be used for its quantification. acs.org To perform a quantitative analysis, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is particularly useful for monitoring the progress of reactions where α-Nitro-4'-bromoacetophenone is either consumed or produced.
Electrochemical Methods for Redox Behavior Studies
Electrochemical methods, such as cyclic voltammetry (CV) and polarography, are powerful for investigating the redox behavior of α-Nitro-4'-bromoacetophenone. These techniques provide insights into the electron transfer processes involving the nitro and carbonyl functional groups, as well as the bromo substituent.
The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. uchile.cl Studies on nitroacetophenone derivatives show two distinct reductive waves. acs.org The first corresponds to the reduction of the nitro group to a hydroxylamine (B1172632) intermediate, a process that involves four electrons and four protons in aqueous media. acs.orguchile.cl The second wave can be attributed to further reduction. The specific reduction potentials are highly dependent on the pH of the medium, with potentials shifting to more negative values as the pH increases. acs.org
Furthermore, research on 4-bromoacetophenone has identified two separate reduction waves under certain conditions: one for the cleavage of the carbon-bromine bond and another for the reduction of the carbonyl group. researchgate.net Therefore, the voltammetric profile of α-Nitro-4'-bromoacetophenone is expected to be complex, reflecting the electrochemical activity of all three functional groups. These studies are typically performed using glassy carbon electrodes or mercury-based electrodes. acs.orgresearchgate.netnih.gov
Table 2: Summary of Electrochemical Behavior of Related Compounds
| Compound | Technique | Key Findings | Source |
| Nitroacetophenone derivative | Cyclic Voltammetry | Two reductive waves observed, corresponding to reduction to a hydroxylamine intermediate. Potentials are pH-dependent. | acs.org |
| 4-Bromoacetophenone | Linear Sweep Voltammetry | Two reduction waves observed, corresponding to the bromo group and the carbonyl group. | researchgate.net |
| Aromatic Nitro Compounds | Polarography, CV | General reduction pattern involves a four-electron step reducing the nitro group to a hydroxylamine. | uchile.cl |
Development of Novel Analytical Probes for Research Environments
In recent years, there has been significant research into the development of novel analytical probes for the sensitive and selective detection of nitroaromatic compounds (NACs), a class that includes α-Nitro-4'-bromoacetophenone. These probes are often based on electrochemical or optical (fluorescence) signal transduction mechanisms.
Electrochemical Sensors: These sensors offer simple, rapid, and portable detection of NACs. acs.org They often employ electrodes modified with materials that enhance sensitivity and selectivity. For example, glassy carbon electrodes modified with mesoporous silica (B1680970) (MCM-41) have shown high sensitivity for detecting various NACs down to nanomolar concentrations. acs.org Disposable screen-printed carbon electrodes are another promising platform, allowing for cost-effective and field-deployable analysis through techniques like square-wave voltammetry. acs.orgnih.gov
Fluorescent Probes: Fluorescence-based sensing is a highly sensitive method for detecting NACs. nih.gov Many of these probes are based on the principle of fluorescence quenching. Electron-rich fluorescent molecules (fluorophores) experience a decrease in their fluorescence intensity upon interaction with electron-deficient NACs like α-Nitro-4'-bromoacetophenone. nih.govnih.gov A variety of fluorophores have been explored, including diketopyrrolopyrroles, triphenylamines, and polycyclic aromatic hydrocarbons. nih.govacs.orgnih.gov Other strategies involve "turn-on" fluorescent probes or the use of advanced materials like quantum dots and metal-organic frameworks (MOFs) as the sensing elements. researchgate.net
Chemiresistive Sensors: This type of sensor functions by measuring the change in electrical resistance of a sensing material upon exposure to the analyte. Devices based on colloidal PbS quantum dots have been developed for the vapor-phase detection of nitroaromatic explosives. researchgate.netacs.org These sensors are advantageous due to their low cost and the production of an easily measurable electrical signal. acs.org
Future Directions and Emerging Research Avenues for Alpha Nitro 4 Bromoacetophenone
Exploration of Novel Catalytic Transformations and Sustainable Methodologies
The future of chemical synthesis involving alpha-Nitro-4'-bromoacetophenone will likely be dominated by the development of more efficient and environmentally benign catalytic methods.
Photocatalysis: A significant area of exploration is the use of visible-light photocatalysis to initiate novel transformations. The nitro and carbonyl groups of this compound can be targeted by photoredox catalysts to generate radical intermediates. These intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions that are difficult to achieve through traditional thermal methods. Research in this area could lead to the development of highly selective and efficient syntheses of complex molecules starting from this readily available building block. For instance, photocatalytic degradation of related nitrophenol compounds has been demonstrated, suggesting the potential for controlled photocatalytic reactions with this compound frontiersin.org.
Sustainable Synthesis: There is a growing demand for sustainable chemical processes. For the synthesis of this compound itself, research is moving away from hazardous reagents like liquid bromine. The use of greener brominating agents, such as pyridine hydrobromide perbromide or enzymatic halogenation, presents a more sustainable alternative researchgate.netresearchgate.net. Furthermore, developing catalytic methods that minimize waste, use renewable solvents, and operate at lower temperatures will be a key focus. An example of a more sustainable approach is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under acidic conditions, which offers high yields and purity google.com.
| Catalyst/Reagent Type | Potential Transformation | Advantages |
| Visible-light Photocatalysts | C-C and C-X bond formation via radical intermediates | High selectivity, mild reaction conditions |
| Pyridine Hydrobromide Perbromide | α-bromination of acetophenone (B1666503) derivatives | Safer alternative to liquid bromine, high yield |
| Enzymatic Halogenases | Regioselective bromination | Environmentally friendly, high specificity |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | α-bromination | High selectivity, high yield, mild conditions |
Integration into Flow Chemistry and Automated Synthesis Research
The integration of this compound into modern synthesis technologies like flow chemistry and automated synthesis platforms is a promising avenue for future research.
Flow Chemistry: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The nitration and bromination steps in the synthesis of this compound could be performed more safely and efficiently in a flow reactor nih.govresearchgate.net. Furthermore, flow chemistry enables the rapid optimization of reaction conditions and can facilitate multi-step syntheses in a continuous fashion, reducing manual handling and processing times. The in-situ generation of reactive species, a common feature in flow synthesis, could also open up new reaction pathways for this compound.
Automated Synthesis: Automated synthesis platforms, which use robotics to perform chemical reactions, can accelerate the discovery and development of new derivatives of this compound. By systematically varying reaction partners and conditions, these platforms can rapidly generate libraries of new compounds for screening in various applications, such as drug discovery or materials science. This high-throughput approach can significantly reduce the time and effort required to explore the chemical space around this versatile scaffold chemistryworld.com.
Advanced Materials Science Applications Beyond Current Scope
The unique electronic and structural features of this compound suggest its potential for use in the development of advanced materials, an area that remains largely unexplored.
Nonlinear Optical (NLO) Materials: The presence of both an electron-withdrawing nitro group and a polarizable bromine atom on the aromatic ring suggests that derivatives of this compound could exhibit significant second-order NLO properties. Research could focus on synthesizing chromophores incorporating this moiety for applications in telecommunications and optical data processing.
Organic Semiconductors: The aromatic core of this compound could serve as a building block for novel organic semiconductors. Modification of the core structure and the introduction of other functional groups could lead to materials with tailored electronic properties for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The π–π stacking observed in the crystal structure of related compounds like 4-bromo-1-nitrobenzene suggests a potential for charge transport nih.gov.
Functional Polymers: The reactive ketone and nitro functionalities provide handles for incorporating this compound into polymer chains. This could lead to the development of functional polymers with unique properties, such as high refractive index materials, gas separation membranes, or stimuli-responsive materials.
Interdisciplinary Research with this compound as a Core Component
The reactivity and functionality of this compound make it an ideal candidate for interdisciplinary research, bridging chemistry with biology, medicine, and materials science.
Medicinal Chemistry and Chemical Biology: This compound is a known precursor in the synthesis of various biologically active molecules mdpi.com. Future research could focus on its use as a scaffold for the development of new therapeutic agents. The nitro group, for example, is a key feature in some anti-cancer drugs, and its replacement with other functional groups like boronic acid is an active area of research nih.gov. Furthermore, its reactivity could be exploited to design chemical probes for studying biological processes. For instance, it has been used in the synthesis of caged calcium compounds, which are valuable tools for studying cellular signaling pathways in neuroscience acs.org.
Development of Molecular Probes: The α-bromo ketone moiety is a reactive electrophile that can be used to covalently label nucleophilic residues in proteins and other biomolecules. This opens up the possibility of developing this compound-based probes for activity-based protein profiling (ABPP) and for studying enzyme mechanisms. The nitro group can also serve as a useful spectroscopic handle or be converted to other functionalities for attaching reporter tags.
| Research Area | Potential Application | Key Features of this compound |
| Medicinal Chemistry | Scaffold for new drug candidates (e.g., anti-cancer) | Nitro group functionality, versatile synthetic intermediate |
| Chemical Biology | Precursor for caged compounds to study cell signaling | Photolabile properties of nitroaromatic compounds |
| Molecular Probes | Covalent labeling of proteins and biomolecules | Reactive α-bromo ketone moiety |
Q & A
What are the optimal synthetic routes for alpha-nitro-4'-bromoacetophenone, and how can yield be maximized?
Basic Research Question
this compound can be synthesized via sequential nitration, benzylation, and bromination starting from p-hydroxyacetophenone. A three-step protocol achieves an overall yield of 45.2% . Key steps include:
- Nitration : Use concentrated HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group.
- Benzylation : React with benzyl chloride in acetone under basic conditions (K₂CO₃).
- Bromination : Employ bromine in acetic acid at 60°C.
Yield optimization requires strict temperature control during nitration and excess benzyl chloride (1.2 equiv) to minimize side reactions. Characterization via melting point, IR, and ¹H-NMR ensures product purity .
How do the nitro and bromo substituents influence the spectroscopic characterization of this compound?
Basic Research Question
The nitro (-NO₂) and bromo (-Br) groups produce distinct spectroscopic signatures:
- FTIR : The nitro group shows asymmetric/symmetric stretching at ~1520 cm⁻¹ and ~1350 cm⁻¹. The carbonyl (C=O) peak appears at ~1680 cm⁻¹, while C-Br stretching occurs at ~560 cm⁻¹. Ge crystal ATR plates enhance resolution for low-frequency modes .
- ¹H-NMR : Aromatic protons adjacent to -NO₂ and -Br exhibit downfield shifts (δ 8.0–8.5 ppm). The acetyl methyl group resonates at δ 2.6 ppm .
Consistent spectral alignment with reference data confirms structural integrity .
What strategies resolve contradictions in reported reaction yields for this compound derivatives?
Advanced Research Question
Yield discrepancies often arise from divergent reaction conditions. For example:
- Catalyst Loading : Increasing [Hnhm]HSO₄ from 0.1 to 0.9 equiv in bromination raises yields by 20–30% due to enhanced protonation of intermediates .
- Temperature : Optimal bromination occurs at 80°C; lower temperatures slow kinetics, while higher temperatures promote decomposition .
Systematic parameter screening (e.g., DOE) and real-time monitoring (e.g., in-situ IR) are recommended to identify optimal conditions .
How does this compound participate in cross-coupling reactions, and what mechanistic insights are critical?
Advanced Research Question
The bromo group enables participation in Heck and Suzuki couplings , while the nitro group acts as an electron-withdrawing director. For example:
- Suzuki Coupling : Use Pd(PPh₃)₄ with aryl boronic acids in THF/water (3:1) at 80°C. The bromo site undergoes oxidative addition to Pd(0), followed by transmetallation and reductive elimination .
- Photochemical Applications : UV irradiation generates phenyl radicals via homolytic C-Br bond cleavage, enabling hydrogen abstraction in DNA cleavage studies .
Mechanistic studies (e.g., radical trapping with TEMPO) confirm intermediates, while DFT calculations predict regioselectivity .
What are the challenges in scaling up this compound synthesis, and how can they be mitigated?
Advanced Research Question
Scale-up issues include:
- Exothermic Reactions : Nitration and bromination are highly exothermic. Use jacketed reactors with controlled cooling (0–5°C) and gradual reagent addition .
- Byproduct Formation : Bromination may yield di-substituted products. Employ excess acetic acid (5 equiv) as a solvent to suppress side reactions .
- Purification : Column chromatography is impractical at scale. Opt for recrystallization from ethanol/water (7:3) to isolate pure product .
How can computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:
- Electrophilicity : The nitro group increases the electrophilicity of the aromatic ring, directing incoming nucleophiles to the para position relative to -Br .
- Radical Stability : The C-Br bond dissociation energy (BDE) is ~65 kcal/mol, making UV-induced homolysis feasible for radical generation .
Tools like Gaussian or ORCA paired with cheminformatics databases (e.g., Reaxys) enable reaction pathway prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
